Dicyclohexylmethanamine hydrochloride

Description

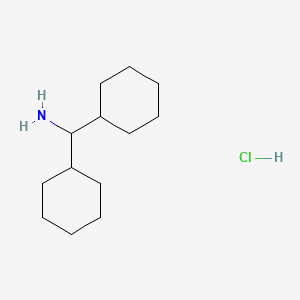

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dicyclohexylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-13H,1-10,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPGXMRDHPCLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Secondary Amine Hydrochloride Salts in Synthetic Chemistry

Secondary amine hydrochloride salts are a well-established class of compounds in synthetic chemistry, primarily valued for their ability to improve the handling and reactivity of parent amines. Historically, the formation of an amine salt by reacting an amine with an acid like hydrochloric acid has been a fundamental technique in organic chemistry. spectroscopyonline.comreddit.com This simple acid-base reaction converts the often oily and volatile free amine into a more stable, crystalline solid. alfa-chemistry.com

The significance of these salts extends to several key areas:

Improved Solubility and Stability : Converting amines into their hydrochloride salts is a common strategy to enhance their water solubility. spectroscopyonline.comwikipedia.org This is particularly crucial in medicinal chemistry, where improved bioavailability can be achieved by administering drugs in their salt form. spectroscopyonline.com Furthermore, many amine hydrochlorides exhibit a longer shelf-life and greater stability compared to their respective free bases. wikipedia.org

Protection and Latent Reactivity : The hydrochloride salt form can serve as a protecting group for the amine functionality. The salt is generally less reactive than the free base, allowing other parts of a molecule to be modified. The more reactive free base can be easily regenerated when needed by treatment with a base. wikipedia.org

Reagents in Synthesis : Amine hydrochloride salts have been employed directly as reagents in various chemical transformations. They can act as sources of both the amine and hydrochloric acid, serving as bifunctional reagents in certain reactions, such as the aminochlorination of maleimides. rsc.org

Structural Features and Research Significance of Dicyclohexylmethanamine Hydrochloride in Academic Contexts

Dicyclohexylmethanamine (B3249237) hydrochloride is the salt formed from the reaction of N,N-dicyclohexylmethylamine with hydrochloric acid. The structure features a nitrogen atom bonded to two cyclohexyl groups, a methyl group, and a proton, with a chloride ion counterbalancing the positive charge on the ammonium (B1175870) center. The bulky dicyclohexyl groups are a defining feature, imparting significant steric hindrance around the nitrogen atom.

The academic significance of this compound is closely tied to the properties of its parent amine, N,N-dicyclohexylmethylamine, which is used as a catalyst and reagent in organic synthesis. sigmaaldrich.comguidechem.com The hydrochloride salt serves as a stable precursor to this amine. Research applications where the parent amine is utilized include:

Catalysis : N,N-dicyclohexylmethylamine has been employed as a catalyst in the O-phenylation of tertiary alcohols with organobismuth(V) compounds. sigmaaldrich.com

Base in Palladium-Catalyzed Reactions : It has been used as a base in palladium-catalyzed 5-endo-trig cyclization reactions. sigmaaldrich.com

General Organic Synthesis : The parent amine facilitates various chemical transformations, including acylation, alkylation, and condensation reactions, by activating or stabilizing reactive intermediates. guidechem.com

The hydrochloride salt provides a stable, solid form of this sterically hindered amine, which can be advantageous for storage and handling before its use in synthesis, where the active free base is generated in situ.

Table 1: Physicochemical Properties of the Parent Amine (N,N-Dicyclohexylmethylamine)

| Property | Value |

|---|---|

| Molecular Formula | C13H25N |

| Molecular Weight | 195.34 g/mol |

| Boiling Point | 265 °C |

| Density | 0.912 g/mL at 25 °C |

| Refractive Index | n20/D 1.49 |

| CAS Number | 7560-83-0 |

Note: Data corresponds to the free base, N,N-Dicyclohexylmethylamine. The hydrochloride salt will have a different molecular weight and will be a solid with different melting and solubility characteristics.

Overview of Current Research Landscape and Key Challenges in Dicyclohexylmethanamine Hydrochloride Chemistry

Direct Synthesis Strategies and Reaction Optimization for the Chemical Compound

Direct synthesis of dicyclohexylmethanamine hydrochloride primarily involves creating the dicyclohexylmethanamine base and subsequently converting it into its hydrochloride salt. Optimizing these processes is essential for maximizing yield and ensuring high purity of the final product.

A prevalent method for synthesizing the dicyclohexylmethanamine core is through reductive amination. wikipedia.orgthieme-connect.de This one-pot reaction typically involves the conversion of a carbonyl group, such as in dicyclohexyl ketone, to an amine. wikipedia.org The reaction proceeds via an intermediate imine, which is then reduced. wikipedia.org This can be achieved by reacting dicyclohexyl ketone with an ammonia (B1221849) source in the presence of a reducing agent. thieme-connect.detaylorandfrancis.comnih.gov Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon with hydrogen gas, is also a common and effective reduction method. wikipedia.orgfrontiersin.org

Another synthetic route involves the hydroformylation of cyclohexene (B86901) to produce cyclohexanecarboxaldehyde. nbinno.comorgsyn.org This aldehyde can then undergo reductive amination with cyclohexylamine (B46788) to yield dicyclohexylmethanamine.

The conversion of the free amine to its hydrochloride salt is a critical final step. This is typically accomplished by treating a solution of dicyclohexylmethanamine with hydrochloric acid. google.com To obtain an anhydrous salt and prevent yield loss due to solubility in water, this is often performed using anhydrous hydrogen chloride gas or a solution of HCl in a non-aqueous solvent like diethyl ether. google.com The choice of solvent is crucial, as it affects crystallization and the purity of the resulting salt. google.com The hydrochloride salt's formation enhances its water solubility, which can be beneficial for certain applications. cymitquimica.com

Purity is a major concern, and control is often achieved through recrystallization of the crude hydrochloride salt. The selection of an appropriate solvent or solvent system for this process is vital for effectively removing impurities. The final product's purity and identity are confirmed using analytical techniques such as melting point determination, which for this compound is in the range of 215-220°C. sigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of amines is a major focus in modern chemical research. rsc.orgrsc.orgbenthamdirect.combenthamscience.com For this compound, this involves adopting more environmentally benign methods. rsc.orggctlc.org A key area is the use of catalytic reductive amination, which is considered a green method because it can be performed catalytically in a one-pot process under mild conditions. wikipedia.orgfrontiersin.org Using heterogeneous catalysts like Raney nickel or noble metals such as palladium and ruthenium allows for easier separation and recycling of the catalyst. wikipedia.orgfrontiersin.orgwikipedia.org

Another green approach is the "borrowing hydrogen" or hydrogen auto-transfer method, where alcohols are used as alkylating agents instead of aldehydes or ketones. taylorandfrancis.com This process, catalyzed by transition metals, generates water as the only theoretical byproduct, making it highly atom-economical. taylorandfrancis.com The selection of solvents is also critical; replacing hazardous organic solvents with more sustainable alternatives like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces the environmental impact. rsc.orgbenthamdirect.com

Scalable Synthetic Protocols for Research and Potential Industrial Applications

Transitioning a synthetic protocol from the laboratory to an industrial scale requires careful optimization of various parameters to ensure safety, cost-effectiveness, and robustness. masterorganicchemistry.comgctlc.org For the synthesis of this compound, a scalable process would likely favor reductive amination due to its efficiency. acs.orgacs.orgresearchgate.net Key considerations for scale-up include moving from batch to fed-batch processes to improve reaction control and enzyme/catalyst stability, which can significantly increase product concentration and turnover number. manchester.ac.uk

On a large scale, robust and high-yielding reactions with simple purification procedures that avoid chromatography are preferred. masterorganicchemistry.com The choice of reagents and catalysts is also critical; for example, using readily available ammonia sources and cost-effective catalysts is essential for economic viability. nih.govacs.org The table below contrasts key parameters for laboratory versus potential industrial-scale synthesis.

| Parameter | Laboratory Scale | Potential Industrial Scale |

|---|---|---|

| Batch Size | Milligrams to grams | Kilograms to tons |

| Reagents | High-purity, often expensive | Technical grade, cost-effective |

| Catalyst | Homogeneous or heterogeneous, often noble metals | Heterogeneous for easy recovery, robust, long-lasting |

| Solvents | Variety of high-purity solvents | Limited selection, focus on safety, cost, and recyclability |

| Equipment | Glassware (flasks, condensers) | Jacketed steel reactors, automated control systems |

| Purification | Chromatography, recrystallization | Crystallization, distillation, filtration |

| Process Control | Manual monitoring and adjustment | Automated process control (PAT - Process Analytical Technology) |

Role as a Proton Source and Basic Catalyst in Organic Transformations

In organic synthesis, compounds capable of acting as both a proton source and a basic catalyst are valuable. This compound, as the salt of a secondary amine, possesses a protonated amine group. This proton can be donated in chemical reactions, allowing the compound to function as a Brønsted acid.

Conversely, the conjugate base, Dicyclohexylmethanamine, is a sterically hindered secondary amine. This structural feature allows it to function as a non-nucleophilic base. In this capacity, it can deprotonate acidic substrates, thereby activating them for subsequent reactions, without competing as a nucleophile. This dual reactivity is fundamental to its potential utility in a range of organic transformations. However, specific, documented examples of this compound acting in these roles are not prevalent in the reviewed literature.

Catalytic Mechanisms and Reaction Pathways Mediated by the Chemical Compound

The catalytic activity of amine compounds is a cornerstone of modern organic synthesis. This compound and its corresponding free base have the potential to participate in several catalytic cycles.

Organocatalysis and Acid-Base Catalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Amines are a prominent class of organocatalysts that can operate through various activation modes. In the context of Dicyclohexylmethanamine, its basic nature would allow it to function as a Brønsted base catalyst, activating substrates through deprotonation.

Metal-Mediated and Photoredox-Catalyzed Processes

The intersection of organocatalysis with metal-mediated and photoredox-catalyzed reactions has led to the development of powerful synthetic methods. In these processes, amines can serve as ligands for metal centers or as sacrificial electron donors in photoredox cycles.

Metal-Mediated Processes: Amines can coordinate to transition metals, influencing their catalytic activity and selectivity. The sterically demanding nature of the dicyclohexyl groups in Dicyclohexylmethanamine could provide a unique ligand environment. However, specific applications of this compound as a ligand in metal-mediated catalysis are not extensively documented.

Photoredox Catalysis: This field utilizes visible light to initiate single-electron transfer events, enabling a wide array of chemical transformations. Tertiary amines are often employed as sacrificial reductants in these reactions. While the secondary amine Dicyclohexylmethanamine could potentially engage in similar electron transfer processes, detailed mechanistic studies involving this specific compound in photoredox catalysis are sparse.

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in a chemical reaction is paramount to elucidating its mechanism. Spectroscopic techniques such as NMR and mass spectrometry, along with computational methods, are often employed to identify and characterize these transient species.

In reactions potentially catalyzed by this compound, key intermediates could include protonated or deprotonated substrates, as well as complexes formed between the catalyst and the reactants. The identification of such species would provide direct evidence for the proposed catalytic cycle. Despite the importance of this area, specific studies detailing the isolation or characterization of reaction intermediates involving this compound are not found in the surveyed literature.

Kinetic Studies and Rate Law Determination in this compound-Catalyzed Reactions

Kinetic studies are essential for understanding the mechanism of a catalyzed reaction and for optimizing reaction conditions. By measuring the reaction rate as a function of reactant and catalyst concentrations, a rate law can be determined. The rate law provides mathematical insight into how each species participates in the rate-determining step of the reaction.

For a hypothetical reaction catalyzed by this compound, a kinetic study would involve a series of experiments where the initial concentrations of the reactants and the catalyst are systematically varied. The initial rates of these reactions would then be measured and analyzed to determine the order of the reaction with respect to each component.

Table 1: Hypothetical Data for Rate Law Determination

| Experiment | [Reactant A] (M) | [Reactant B] (M) | [Dicyclohexylmethanamine HCl] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.01 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.01 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.01 | 4.8 x 10⁻⁵ |

This table is for illustrative purposes only to demonstrate the principles of kinetic analysis. The data is not derived from actual experiments involving this compound.

From such data, the rate law, in the form of Rate = k[Reactant A]ˣ[Reactant B]ʸ[Catalyst]ᶻ, can be established, and the rate constant (k) can be calculated. This information is crucial for understanding the catalytic efficiency and mechanism. However, published kinetic studies and determined rate laws for reactions specifically catalyzed by this compound are not available in the reviewed scientific literature.

Reactivity Profiles and Catalytic Applications of Dicyclohexylmethanamine Hydrochloride in Organic Synthesis

Application in Carbon-Carbon Bond Forming Reactions

N,N-Dicyclohexylmethylamine is recognized for its role as a catalyst in organic synthesis, where it provides a versatile platform for the formation of carbon-carbon bonds. guidechem.com While general applications include facilitating condensation reactions, more specific examples highlight its function as a crucial base in transition-metal-catalyzed processes that result in new carbon-carbon bonds. guidechem.com

One notable example is its use as a base in the Palladium-catalyzed 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol. chemicalbook.comsigmaaldrich.com In this transformation, the amine's role is to facilitate the intramolecular reaction, leading to the formation of a new cyclic carbon framework. This type of reaction is fundamental in constructing complex molecular architectures from simpler precursors.

| Reaction Type | Catalyst/Base | Substrate Example | Product Type | Source(s) |

| Pd-catalyzed Cyclization | N,N-Dicyclohexylmethylamine | 1-(o-bromophenyl)-2-methylprop-2-en-1-ol | Dihydrofuran derivative | chemicalbook.com, sigmaaldrich.com |

Role in Amine-Catalyzed Transformations

As a tertiary amine, N,N-Dicyclohexylmethylamine functions as a catalyst in various organic transformations, including acylation and alkylation reactions. guidechem.com Its catalytic activity is often attributed to its ability to activate or stabilize reactive intermediates, thereby promoting bond formation or facilitating molecular rearrangements. guidechem.com In the context of polyurethane production, it acts as a tertiary amine catalyst, specifically an auxiliary catalyst for improving the skin curing of both soft and rigid polyurethane foams. ohans.comnewtopchem.com

Influence on Stereoselectivity and Enantioselective Processes

A review of available scientific literature does not provide specific examples of dicyclohexylmethanamine (B3249237) hydrochloride or its free base, N,N-Dicyclohexylmethylamine, being utilized to control stereoselectivity in chemical reactions or in dedicated enantioselective processes. Its primary documented roles are as a non-chiral base or catalyst in the reactions mentioned in other sections.

Contributions to Heterocyclic Compound Synthesis

The utility of N,N-Dicyclohexylmethylamine extends to the synthesis of heterocyclic compounds. A key example is its application as a base in the Palladium-catalyzed 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol. chemicalbook.comsigmaaldrich.com This intramolecular reaction directly yields a dihydrofuran ring, which is a common five-membered heterocyclic motif present in many natural products and biologically active molecules. The amine facilitates the crucial cyclization step that forms the heterocyclic ring structure.

Utilization in Specialized Organic Synthesis Processes

N,N-Dicyclohexylmethylamine and its hydrochloride salt are employed in several specialized applications within organic synthesis, both as a catalyst and as a synthetic intermediate.

Catalytic Applications:

O-Phenylation of Tertiary Alcohols: The amine serves as a catalyst in the O-phenylation of tertiary alcohols using organobismuth(V) compounds. chemicalbook.comsigmaaldrich.com This reaction is a method for forming aryl ethers from sterically hindered alcohols.

Polyurethane Foam Production: It is used as a urethane (B1682113) foam catalyst, demonstrating its relevance in industrial polymer chemistry. chemicalbook.comohans.comnewtopchem.com

Use as a Synthetic Intermediate:

N,N-Dicyclohexylmethylamine is an important intermediate in the chemical, dye, and polymer industries. guidechem.com It serves as a building block for the synthesis of more complex molecules, including antiviral and anti-inflammatory drugs. guidechem.com Researchers have also incorporated the methyldicyclohexylamine unit into metal-organic compounds to create novel antimicrobial agents. guidechem.com

| Specialized Application | Role of Compound | Description | Source(s) |

| O-Phenylation | Catalyst | Catalyzes the phenylation of tertiary alcohols with organobismuth(V) reagents. | chemicalbook.com, sigmaaldrich.com |

| Polyurethane Production | Catalyst | Acts as a catalyst in the formation of polyurethane foams. | chemicalbook.com, ohans.com, newtopchem.com |

| Synthesis of Pharmaceuticals | Intermediate | Building block for antiviral and anti-inflammatory agents. | guidechem.com |

| Antimicrobial Agents | Intermediate | Incorporated into metal-organic compounds with antimicrobial properties. | guidechem.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Dicyclohexylmethanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

For Dicyclohexylmethanamine (B3249237) hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The proton on the central carbon (methine proton, CH-NH₃⁺) would likely appear as a multiplet due to coupling with the protons on the adjacent carbons of the two cyclohexyl rings. The protons of the cyclohexyl rings would exhibit complex overlapping signals in the aliphatic region of the spectrum. The protons of the ammonium (B1175870) group (-NH₃⁺) would typically appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom. The Dicyclohexylmethanamine hydrochloride molecule possesses several distinct carbon environments. The central methine carbon, bonded to the nitrogen, would be significantly deshielded. The carbons of the two cyclohexyl rings would show a set of signals corresponding to the C1 (ipso), C2/C6, C3/C5, and C4 positions, reflecting the symmetry of the rings. The formation of the hydrochloride salt causes a downfield shift for carbons located near the protonated amine group compared to the free amine.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on theoretical predictions and general principles of NMR spectroscopy.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -NH₃⁺ | Variable (e.g., 7.0-9.0) | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| (C₆H₁₁)₂C H- | Downfield aliphatic region | Multiplet | Coupled to adjacent protons on both cyclohexyl rings. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on theoretical predictions and general principles of NMR spectroscopy.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| (C₆H₁₁)₂C H-NH₃⁺ | 50 - 65 | Methine carbon, deshielded by the adjacent ammonium group. |

| C -1 (Cyclohexyl) | 35 - 45 | Ipso-carbon of the cyclohexyl ring. |

| C -2/6 (Cyclohexyl) | 25 - 35 | Methylene (B1212753) carbons adjacent to the ipso-carbon. |

| C -3/5 (Cyclohexyl) | 20 - 30 | Methylene carbons. |

| C -4 (Cyclohexyl) | 20 - 30 | Methylene carbon at the para-position. |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of this compound, electron ionization (EI) mass spectrometry would typically be employed. In EI-MS, the hydrochloride salt would thermally desalt in the inlet, and the resulting spectrum would be that of the free amine, dicyclohexylmethanamine (C₁₃H₂₅N, Molecular Weight: 195.34 g/mol ).

The mass spectrum provides two key pieces of information: the molecular weight of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak (M⁺) for dicyclohexylmethanamine would be expected at m/z 195. The fragmentation pattern is predictable based on the structure. A primary fragmentation pathway would be the cleavage of a C-C bond, leading to the loss of one of the cyclohexyl rings (C₆H₁₁•, mass = 83 amu), resulting in a prominent peak at m/z 112. Further fragmentation of the cyclohexyl rings would also produce a characteristic series of peaks corresponding to the loss of smaller alkyl fragments.

Table 3: Predicted Mass Spectrometry Fragmentation Data for Dicyclohexylmethanamine This table is based on theoretical fragmentation patterns for the free amine.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 195 | [C₁₃H₂₅N]⁺ | Molecular Ion (M⁺) |

| 112 | [C₇H₁₄N]⁺ | M⁺ - C₆H₁₁• (Loss of a cyclohexyl radical) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the primary ammonium group and the saturated hydrocarbon structure.

The most notable feature would be the strong, broad absorption band in the region of 2800-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of a primary ammonium salt (-NH₃⁺). The asymmetric and symmetric N-H bending vibrations would appear in the 1500-1600 cm⁻¹ region. Additionally, the spectrum would be dominated by strong absorptions in the 2850-2950 cm⁻¹ range due to the C-H stretching vibrations of the methylene (CH₂) and methine (CH) groups of the cyclohexyl rings. C-H bending vibrations for these groups would be observed in the 1440-1470 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound This table is based on typical IR frequencies for the functional groups present.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2800 - 3200 (broad) | N-H Stretch | Primary Ammonium (-NH₃⁺) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclohexyl) |

| 1600 - 1500 | N-H Bend | Primary Ammonium (-NH₃⁺) |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the two cyclohexyl rings (e.g., chair, boat, or twist-boat) and their orientation relative to each other. It would also precisely map the geometry around the central methine carbon. Crucially, this technique would identify the location of the chloride counter-ion and detail the hydrogen bonding interactions between the ammonium protons (-NH₃⁺) and the chloride ion (Cl⁻), as well as any other intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for solid-state structural confirmation. wikipedia.org

Advanced Spectroscopic Methods for Elucidating this compound Structure

While 1D NMR provides foundational data, complex molecules often benefit from advanced, two-dimensional (2D) NMR experiments for unequivocal structural assignment. emerypharma.com These techniques correlate signals within the spectrum to reveal through-bond and through-space relationships between nuclei. longdom.orglibretexts.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect signals from protons that are coupled to each other (typically separated by two or three bonds). This would allow for the unambiguous assignment of protons within each cyclohexyl ring by tracing the connectivity from one proton to its neighbors.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. emerypharma.com Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, providing a direct C-H connectivity map. This would be invaluable for definitively assigning each carbon signal in the ¹³C NMR spectrum based on the already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). This information is crucial for piecing together the molecular skeleton. For instance, HMBC correlations from the methine proton to the ipso- and C2/C6 carbons of the cyclohexyl rings would confirm the connection of the rings to the central carbon.

Together, these advanced methods provide a rigorous and detailed confirmation of the molecular structure of this compound, leaving no ambiguity in the assignment of its constituent atoms.

Theoretical and Computational Chemistry Studies on Dicyclohexylmethanamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.edu Methods like Density Functional Theory (DFT) have become standard tools for analyzing molecular orbitals and predicting chemical reactivity. medcraveebooks.comnih.gov

Detailed research findings from DFT calculations would elucidate the distribution of electrons within the Dicyclohexylmethanamine (B3249237) hydrochloride molecule. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Dicyclohexylmethanamine hydrochloride, the MEP would likely show a positive potential around the ammonium (B1175870) group, indicating a site susceptible to nucleophilic attack, and negative potentials associated with the chloride anion.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -8.25 eV |

| Energy of LUMO | 1.15 eV |

| HOMO-LUMO Energy Gap (ΔE) | 9.40 eV |

| Dipole Moment | 12.5 D |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformation

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformation and intermolecular interactions. nih.govresearchgate.netuiowa.edu

For this compound, MD simulations can reveal the dynamic behavior of the flexible cyclohexyl rings and their preferred orientations (conformations). nih.gov Simulations in different solvents, such as water or a non-polar solvent, would demonstrate how the environment influences the molecule's conformational landscape.

A primary focus of MD studies would be the intermolecular interactions between the dicyclohexylmethanaminium cation and the chloride anion, as well as with surrounding solvent molecules. The stability of the ion pair and the structure of the solvation shell can be analyzed by calculating radial distribution functions and monitoring hydrogen bond formation and lifetimes. Key metrics derived from MD trajectories, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of structural stability and atomic mobility, respectively. mdpi.comconicet.gov.ar A stable RMSD over the simulation time suggests that the molecule has reached an equilibrium conformation. conicet.gov.ar

| Parameter | Value in Water | Value in Chloroform |

|---|---|---|

| Average RMSD of Backbone | 2.1 Å | 1.8 Å |

| Average N-H···Cl Distance | 3.2 Å | 2.8 Å |

| Number of Water Molecules in First Solvation Shell | 25 | N/A |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the exploration of potential chemical reaction mechanisms, providing insights into the transformation of reactants into products. nih.gov This involves mapping the potential energy surface of a reaction to identify the most favorable pathway, which is the one with the lowest activation energy.

A critical aspect of this modeling is the identification and characterization of transition state structures—the highest energy point along the reaction coordinate. researchgate.net The geometry and energy of the transition state are fundamental to understanding the reaction rate. researchgate.netresearchgate.net For this compound, one could model its synthesis, for example, the reductive amination of dicyclohexyl ketone, or a potential degradation pathway. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. This information is invaluable for understanding reaction kinetics and optimizing reaction conditions.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -15.0 |

| Activation Energy (Forward) | 25.5 |

Prediction of Spectroscopic Properties for the Chemical Compound

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data and structural elucidation. nih.govualberta.ca Techniques like DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govnih.gov

The process involves first optimizing the molecule's geometry and then performing a specialized calculation (e.g., GIAO for NMR) to obtain the spectroscopic parameters. nih.gov For this compound, calculating the ¹³C NMR spectrum would provide theoretical chemical shifts for the methine, methylene (B1212753), and cyclohexyl carbons. Comparing these predicted values with experimentally obtained spectra is a powerful method for confirming the molecular structure. Discrepancies between calculated and experimental spectra can often point to specific conformational effects or intermolecular interactions not fully captured in the computational model.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C(H)-N (Methine) | 58.2 | 57.9 |

| CH₂-N | 50.1 | 49.8 |

| Cyclohexyl C1 | 35.4 | 35.1 |

| Cyclohexyl C2/C6 | 30.5 | 30.3 |

| Cyclohexyl C3/C5 | 26.8 | 26.7 |

| Cyclohexyl C4 | 25.9 | 25.8 |

Computational Design of this compound Analogues and Derivatives

Computational chemistry is a cornerstone of modern molecular design, enabling the in silico creation and evaluation of new molecules before their physical synthesis. nih.govnih.gov This approach, often part of computer-aided drug design (CADD), accelerates the discovery of molecules with desired properties. nih.govunimi.it

Starting with the this compound scaffold, new analogues can be designed by systematically modifying its structure. For instance, substituents could be added to the cyclohexyl rings, or the length of the linker between the rings and the nitrogen atom could be altered. For each designed analogue, computational methods can be used to predict key properties. Quantum chemical calculations can predict how these structural changes affect the molecule's electronic properties, such as its HOMO-LUMO gap and reactivity. unimi.it Molecular dynamics simulations could be used to assess the conformational preferences and interaction patterns of the new derivatives. This computational pre-screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

| Analogue | Modification | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|

| Parent Compound | None | 9.40 |

| Analogue 1 | Add -OH to Cyclohexyl C4 | 9.25 |

| Analogue 2 | Add -F to Cyclohexyl C4 | 9.45 |

| Analogue 3 | Replace one Cyclohexyl with Phenyl | 7.80 |

Role of Dicyclohexylmethanamine Hydrochloride As a Chemical Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Organic Molecules

While specific, publicly documented examples of dicyclohexylmethanamine (B3249237) hydrochloride as a direct precursor in the synthesis of commercially available advanced organic molecules are limited in readily accessible scientific literature, the structural motif is of significant interest in medicinal and materials chemistry. The dicyclohexylmethanamine moiety provides a bulky, lipophilic scaffold that can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

The potential applications of dicyclohexylmethanamine hydrochloride as a precursor can be inferred from the broader use of sterically hindered amines in organic synthesis. These types of amines are often employed to introduce bulky substituents that can influence the conformational rigidity and biological activity of the final product.

Building Block for Diverse Organic Scaffolds

The structure of this compound makes it an attractive building block for the construction of diverse and complex organic scaffolds. The primary amine group serves as a reactive handle for the introduction of this bulky fragment into larger molecular frameworks.

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, and building blocks like this compound can be utilized in their synthesis. The amine functionality can participate in cyclization reactions to form various heterocyclic rings. The resulting scaffolds, bearing the dicyclohexylmethyl group, would possess a distinct three-dimensional architecture that is often sought after in drug discovery to enhance target specificity and reduce off-target effects.

The incorporation of the dicyclohexylmethyl moiety can lead to the creation of novel molecular scaffolds with unique physicochemical properties. The lipophilicity and steric bulk of the dicyclohexyl groups can be strategically employed to design molecules with improved membrane permeability or to control supramolecular assembly.

Below is a table illustrating the potential of this compound as a building block for various classes of organic scaffolds.

| Scaffold Class | Potential Synthetic Utility of this compound | Resulting Structural Feature |

| Substituted Amides | Acylation of the primary amine with various acylating agents. | Formation of N-(dicyclohexylmethyl)amides. |

| Heterocycles | Participation in condensation and cyclization reactions. | Incorporation of the dicyclohexylmethyl group into heterocyclic rings. |

| Complex Ligands | Functionalization of the amine to create polydentate ligands. | Bulky, sterically demanding ligands for coordination chemistry. |

| Supramolecular Assemblies | Derivatization to introduce self-assembling motifs. | Control of molecular packing and aggregation through steric interactions. |

Strategies for Derivatization and Functionalization of the Amine Moiety

The primary amine group in this compound is the focal point for derivatization and functionalization, allowing for its incorporation into a wide array of more complex molecules. A variety of chemical transformations can be employed to modify this amine moiety.

N-Alkylation and N-Arylation: The amine can undergo nucleophilic substitution reactions with alkyl or aryl halides to form secondary and tertiary amines. These reactions expand the structural diversity of the resulting compounds, introducing new functional groups and altering the steric and electronic properties of the nitrogen atom.

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields amides. This is a robust and widely used transformation that introduces a stable amide linkage, which is a common functional group in pharmaceuticals and other functional materials.

Reductive Amination: The amine can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to afford a more substituted amine. This powerful method allows for the formation of new carbon-nitrogen bonds and the construction of more complex molecular architectures.

Sulfonylation: Treatment with sulfonyl chlorides results in the formation of sulfonamides. The sulfonamide functional group is a key component in many therapeutic agents.

The following table summarizes key derivatization strategies for the amine moiety of dicyclohexylmethanamine.

| Reaction Type | Reagents | Functional Group Formed |

| N-Alkylation | Alkyl halides, Base | Secondary/Tertiary Amine |

| N-Arylation | Aryl halides, Catalyst, Base | Secondary/Tertiary Arylamine |

| Acylation | Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents | Amide |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Substituted Amine |

| Sulfonylation | Sulfonyl chlorides, Base | Sulfonamide |

Integration into Multi-Step Synthetic Sequences and Process Chemistry

In the context of process chemistry and multi-step synthesis, the use of stable and reliable intermediates is crucial. This compound, as a solid and often crystalline material, offers advantages in terms of purification, handling, and storage compared to its free base, which is a liquid.

The integration of this compound into a multi-step synthesis would typically involve its introduction at a stage where its unique steric and electronic properties are required to influence a subsequent transformation or to form a key part of the final molecular architecture. For instance, it could be used to introduce a bulky protecting group or to serve as a key fragment in a convergent synthesis strategy, where different parts of a molecule are synthesized separately before being joined together.

In process chemistry, the scalability of reactions is a primary concern. The reactions involving this compound, such as acylation or reductive amination, are generally well-understood and can be optimized for large-scale production. The physicochemical properties of the intermediates and products containing the dicyclohexylmethyl group will influence the choice of solvents, reaction conditions, and purification methods in a process chemistry setting. The lipophilic nature of the dicyclohexyl groups, for example, would necessitate the use of organic solvents for reactions and extractions.

While specific, detailed industrial multi-step syntheses featuring this compound are often proprietary, its role can be conceptualized within the framework of modern synthetic organic chemistry, where the strategic use of sterically demanding building blocks is a common approach to achieving complex molecular targets with desired properties.

Advanced Analytical Methodologies for Dicyclohexylmethanamine Hydrochloride Research

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are fundamental to assessing the purity of Dicyclohexylmethanamine (B3249237) hydrochloride and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For aliphatic amines like Dicyclohexylmethanamine hydrochloride, which lack a strong native chromophore for UV detection, pre-column or post-column derivatization is a common strategy. thermofisher.comsigmaaldrich.com Reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (chloro-NBD) can be reacted with the amine to form a product with strong absorbance in the visible spectrum (e.g., at 470 nm), enabling sensitive detection. nih.gov

Reversed-phase HPLC, typically using a C18 or a polymer-based column, is the most common mode of separation. sigmaaldrich.comshodex.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer to control pH and ensure sharp, symmetrical peaks. nih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to separate impurities with a wide range of polarities.

Gas Chromatography (GC): GC is highly effective for the analysis of volatile compounds. While this compound itself has a high boiling point, it can be analyzed directly or after derivatization to increase its volatility and thermal stability. The free base form, Dicyclohexylmethanamine, is more amenable to GC analysis than the hydrochloride salt. Analysis is typically performed on a capillary column coated with a non-polar or mid-polar stationary phase, such as those based on polysiloxanes. A Flame Ionization Detector (FID) is commonly used for quantitation due to its robust and linear response to hydrocarbons.

The table below provides an illustrative example of typical chromatographic conditions that could be adapted for the analysis of aliphatic amines.

| Parameter | HPLC (Illustrative Example) | GC (Illustrative Example) |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Capillary Column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and pH 4.5 Acetate (B1210297) Buffer | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (after derivatization, e.g., 470 nm) nih.gov | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split mode) |

| Column Temperature | 40 °C | Temperature program (e.g., 100°C to 280°C at 10°C/min) |

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), provide unparalleled detail in chemical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of this compound, offering high sensitivity and specificity. It eliminates the need for derivatization for detection purposes, as the mass spectrometer can detect the compound directly. Electrospray Ionization (ESI) is a suitable ionization technique, which would generate a protonated molecular ion [M+H]+ for Dicyclohexylmethanamine at an m/z corresponding to its molecular weight plus a proton. This allows for unambiguous identification and quantification even in complex matrices. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity by monitoring specific fragment ions, which is particularly useful for trace-level analysis and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the detection power of MS. For Dicyclohexylmethanamine, GC-MS analysis would provide both the retention time (a characteristic chromatographic parameter) and a mass spectrum. The mass spectrum is a molecular fingerprint resulting from the fragmentation of the molecule after ionization. A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized cation. libretexts.org This predictable fragmentation pattern is invaluable for structural elucidation of the parent compound and any related impurities.

In-situ Monitoring Techniques for Reaction Progress and Intermediate Detection

The synthesis of this compound, often via the reductive amination of dicyclohexyl ketone, involves the formation of reaction intermediates. acsgcipr.orgwikipedia.org In-situ monitoring techniques allow chemists to track the progress of such reactions in real-time without the need for sampling, providing critical insights into reaction kinetics, mechanisms, and the formation of transient species. mt.com

One of the primary methods for in-situ monitoring is Fourier-transform infrared spectroscopy (FTIR), often using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. This allows for the real-time tracking of the disappearance of reactants (e.g., the C=O stretch of the ketone) and the appearance of intermediates (e.g., the C=N stretch of the imine) and the final product (e.g., the N-H bend of the secondary amine). mt.com This data is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring process safety and efficiency. mt.com Mass spectrometry can also be used for real-time monitoring of reactions, including reductive aminations, by directly sampling the reaction headspace or liquid phase. nih.gov

Quantitative Analytical Methods for this compound

Quantitative analysis is essential for determining the exact amount of this compound in a sample, whether in bulk form or in a preparation. HPLC with UV detection (following derivatization) or mass spectrometric detection are the preferred methods for accurate and precise quantification.

A quantitative method must be validated to ensure its reliability. Validation involves assessing several key parameters as outlined by regulatory guidelines.

Key Validation Parameters for a Quantitative HPLC Method:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The table below shows typical validation results for the quantification of an aliphatic amine using a chromatographic method, illustrating the performance characteristics required.

| Validation Parameter | Typical Performance Characteristic |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.02 µg/mL |

| LOQ | ~0.06 µg/mL |

Emerging Research Frontiers and Future Directions in Dicyclohexylmethanamine Hydrochloride Chemistry

Exploration of Novel Catalytic Transformations

Recent research has begun to uncover the potential of dicyclohexylamine (B1670486) derivatives as catalysts and reagents in sophisticated organic transformations. While Dicyclohexylmethanamine (B3249237) hydrochloride itself is primarily a salt, its corresponding free base, N,N-dicyclohexylmethylamine, has demonstrated utility in facilitating key chemical reactions.

N,N-Dicyclohexylmethylamine has been successfully employed as a base in the palladium-catalyzed 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol. sigmaaldrich.com It has also served as a catalyst for the O-phenylation of tertiary alcohols using organobismuth(V) compounds. sigmaaldrich.com

Furthermore, in the realm of stereoselective synthesis, N,N-dicyclohexylmethylamine has been utilized as a reducing agent in the palladium-catalyzed intramolecular asymmetric reductive Heck reaction of chalcones. uva.nl This reaction is significant for producing chiral 3-arylindanones, which are valuable intermediates in the synthesis of bioactive molecules. uva.nl The study highlighted the effectiveness of using a palladium acetate (B1210297) catalyst with monodentate phosphoramidite (B1245037) ligands in conjunction with N,N-dicyclohexylmethylamine to achieve high yields and enantioselectivities. uva.nl

These examples underscore a growing research trend: exploring the catalytic capabilities of bulky secondary and tertiary amines in fine chemical synthesis. Future work is expected to focus on designing new catalytic systems based on the dicyclohexylmethanamine scaffold for a wider range of asymmetric transformations.

Development of Sustainable Synthetic Routes

In line with the principles of green chemistry, significant effort is being directed towards developing more sustainable and environmentally friendly methods for synthesizing amines, including the precursors to Dicyclohexylmethanamine hydrochloride. rsc.org Traditional methods often rely on harsh conditions and produce significant waste, prompting a shift towards cleaner, biocatalytic and catalytic routes. manchester.ac.ukphys.org

A key precursor, dicyclohexylamine, can be synthesized through the catalytic hydrogenation of aniline (B41778) or via the reductive amination of cyclohexanone. wikipedia.org More sustainable approaches focus on improving catalyst efficiency and reducing energy consumption. One such method involves the catalytic disproportionation of cyclohexylamine (B46788) in the gas phase using a flow reactor. This process, which operates in the presence of hydrogen over a copper-zinc-chromium-aluminum catalyst, offers high selectivity and simplifies production, achieving yields of up to 72.7%. google.com

Biocatalysis presents another powerful strategy for the green synthesis of amines. researchgate.net Researchers at the University of Manchester have developed a clean biocatalytic route to produce high-value amines from inexpensive alcohols. manchester.ac.ukphys.org This method couples two enzymes, an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH), in the presence of ammonia (B1221849). This dual-enzyme system recycles expensive co-factors in a one-pot reaction, with water as the only by-product, offering significant environmental and economic benefits over traditional multi-step chemical syntheses. manchester.ac.ukphys.org

The table below summarizes key aspects of different synthetic approaches, highlighting the advantages of greener methodologies.

| Synthesis Strategy | Key Features | Advantages |

| Catalytic Disproportionation | Gas phase reaction in a flow reactor with a metal catalyst. google.com | High selectivity (99%), simplified process, increased product output. google.com |

| Biocatalytic Cascade | Dual-enzyme system (ADH and AmDH) converting alcohols to amines. manchester.ac.ukphys.org | Uses renewable feedstocks, sole by-product is water, reduces waste, energy efficient. manchester.ac.ukphys.org |

| Traditional Hydrogenation | Hydrogenation of aniline or reductive amination of cyclohexanone. wikipedia.org | Established methods. |

Future research will likely focus on optimizing these sustainable routes and applying them to the direct synthesis of Dicyclohexylmethanamine and its derivatives, further reducing the environmental footprint of their production.

Integration with Flow Chemistry and Automation in Synthesis and Analysis

The integration of continuous flow chemistry and automation is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals by offering enhanced safety, efficiency, and control over traditional batch processes. magritek.comtcichemicals.com These principles are being applied to the synthesis of cyclic amines and their derivatives.

The synthesis of dicyclohexylamine, a precursor to the target compound, has been demonstrated in a flow reactor, highlighting the potential for continuous manufacturing. google.com Flow chemistry offers several advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and intermediates. mdpi.comuc.pt This leads to higher yields, improved product purity, and reduced waste generation. magritek.com

Automated synthesis platforms are being developed to streamline multi-step reaction sequences without the need for manual intervention and isolation of intermediates. nih.gov These systems integrate reactors, pumps, and in-line analytical tools to monitor reaction progress in real-time. magritek.com This approach allows for rapid reaction optimization and the efficient production of chemical libraries for drug discovery. nih.govsciforum.net For instance, a modular flow system was used for the automated synthesis of spirocyclic tetrahydronaphthyridines from primary amines, demonstrating the power of this technology to access complex molecular architectures. nih.gov

The table below outlines the key benefits of integrating these modern technologies in chemical synthesis.

| Technology | Core Principle | Key Advantages in Amine Synthesis |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a tube or pipe. tcichemicals.com | Enhanced safety, improved heat/mass transfer, precise process control, scalability. magritek.commdpi.com |

| Automation | Use of computer-controlled systems to execute multi-step syntheses and purifications. nih.gov | Increased reproducibility, high-throughput capability, reduced manual labor, real-time data capture. magritek.comsciforum.net |

The future of this compound synthesis and analysis will likely involve the development of dedicated, fully automated continuous flow platforms. These systems will enable on-demand production, facilitate process optimization through machine learning algorithms, and ensure consistent product quality.

Synergistic Approaches: Theoretical Prediction and Experimental Validation

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research, accelerating the discovery and optimization of new molecules and materials. While specific theoretical studies on this compound are not yet prominent in the literature, research on structurally related compounds demonstrates the potential of this integrated approach.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict molecular properties and elucidate reaction mechanisms. For example, in the field of corrosion inhibition, theoretical calculations have been used to support experimental findings for inhibitors containing cyclohexyl moieties. icrc.ac.ir Studies on compounds like 4-cyclohexyl-3-thiosemicarbazide and dicyclohexyl thiourea (B124793) have used quantum mechanical calculations to determine parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icrc.ac.irtsijournals.com These parameters provide insights into the adsorption mechanism of the inhibitor on a metal surface, corroborating experimental data from weight loss and electrochemical measurements. icrc.ac.irtsijournals.com

This combined approach offers several benefits:

Rational Design: Theoretical models can predict the efficacy of new compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Mechanistic Insight: Simulations can reveal detailed information about reaction pathways and molecular interactions that are difficult to observe experimentally.

Data Interpretation: Computational results can help explain and validate experimental observations, leading to a more profound understanding of the system under study.

The application of these synergistic methods to this compound could involve predicting its interaction with biological targets, modeling its performance as a component in new materials, or understanding its stability and reactivity under various conditions. As computational tools become more powerful and accessible, their integration with experimental work will be crucial for unlocking the full potential of this compound.

Expanding Applications in Specialized Chemical Fields and Material Science

Research into this compound and its parent amine, dicyclohexylamine, is uncovering a range of applications in specialized fields, most notably as highly effective corrosion inhibitors. This functionality stems from the ability of the amine molecules to adsorb onto metal surfaces, forming a protective barrier that prevents corrosive attack.

Numerous studies have demonstrated the efficacy of dicyclohexylamine derivatives in protecting various metals in acidic environments.

Mild Steel: Dicycloimine hydrochloride (DCI) has been shown to be an effective inhibitor for mild steel in 1 M HCl, with inhibition efficiency reaching around 90%. researchgate.net The mechanism involves the adsorption of the inhibitor molecules onto the steel surface, a process that can be described by adsorption isotherms. researchgate.net Similarly, dicyclohexyl thiourea has been studied as an inhibitor for mild steel in saltwater, where it functions as a cathodic inhibitor. tsijournals.com

Aluminum: Cyclohexylamine dithiocarbamate (B8719985) has been tested as a corrosion inhibitor for aluminum in 1 M HCl, demonstrating that dithiocarbamate derivatives can serve as effective protective agents for this metal. researchgate.net

The effectiveness of these compounds is often linked to the presence of heteroatoms (like nitrogen and sulfur) and the bulky cyclohexyl groups, which contribute to a high surface coverage on the metal.

Beyond corrosion inhibition, derivatives of dicyclohexylamine are finding use in other areas:

Material Science: N,N-Dicyclohexylmethylamine and its derivatives are noted for their photoelectric properties, stemming from their ability to form stable radical cations upon oxidation. This suggests potential applications in the development of new electronic materials. guidechem.com

Agrochemicals and Polymers: Dicyclohexylamine is a known precursor for agrochemicals and is used as a catalyst for flexible polyurethane foams and as an antioxidant and vulcanization accelerator in the rubber industry. wikipedia.org

Pharmaceuticals: The dicyclohexylamine scaffold is used in the synthesis of various drug molecules, including antiviral and anti-inflammatory agents. guidechem.com

The table below highlights the diverse applications of dicyclohexylamine and its derivatives.

| Application Area | Specific Use | Compound Example |

| Corrosion Inhibition | Protecting mild steel in acidic and saline environments. tsijournals.comresearchgate.net | Dicycloimine hydrochloride, Dicyclohexyl thiourea |

| Material Science | Component for materials with photoelectric activity. guidechem.com | N,N-Dicyclohexylmethylamine derivatives |

| Polymer Chemistry | Vulcanization accelerator, catalyst for polyurethane foams. wikipedia.org | Dicyclohexylamine |

| Pharmaceutical Synthesis | Building block for antiviral and anti-inflammatory drugs. guidechem.com | N,N-Dicyclohexylmethylamine |

Future research is expected to further explore these applications, focusing on the design of new functional materials and specialized chemicals derived from the this compound structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dicyclohexylmethanamine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a Mannich reaction between cyclohexanone and dimethylamine in the presence of formaldehyde under controlled pH (6–7) and temperature (50–60°C). The intermediate [1-[(dimethylamino)methyl]cyclohexyl]methanol is then treated with hydrochloric acid to form the hydrochloride salt. Optimization includes adjusting molar ratios (e.g., 1:1.2:1.5 for ketone:amine:aldehyde), monitoring progress via thin-layer chromatography (TLC) , and purifying the product through recrystallization in ethanol. Yield improvements are achieved by controlling reaction time and eliminating side products like unreacted amines.

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer : Key methods include:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structure via characteristic peaks (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methylamine protons at δ 2.3–2.7 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 178.1).

Calibration with certified reference standards ensures accuracy.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate and dispose of via hazardous waste protocols.

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives across studies?

- Methodological Answer : Address discrepancies by:

- Standardizing Assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and validated cell lines (e.g., HEK-293 for receptor binding).

- Orthogonal Validation : Combine radioligand binding assays (e.g., using [³H]-ligands) with functional assays (e.g., cAMP or calcium flux measurements).

- Meta-Analysis : Apply Cochrane systematic review frameworks to aggregate data, identify outliers, and account for variables like batch-to-batch purity differences.

Q. What computational strategies are effective for predicting the pharmacological interactions of this compound?

- Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) to model interactions with targets like NMDA receptors or serotonin transporters. Validate predictions with:

- Molecular Dynamics Simulations : Assess binding stability over 100-ns trajectories.

- QSAR Models : Corrogate structural features (e.g., cyclohexyl ring planarity) with activity data from PubChem or ChEMBL.

Tools like Reaxys and PISTACHIO databases enhance retrosynthetic planning for derivative synthesis.

Q. How can structural modifications enhance the selectivity of this compound for specific neurological targets?

- Methodological Answer : Strategic modifications include:

- Ring Substitutions : Introduce electron-withdrawing groups (e.g., -F at the cyclohexyl ring) to modulate binding to σ1 receptors.

- Stereochemical Control : Synthesize enantiomers via chiral resolution (e.g., using HPLC with Chiralpak AD-H columns) and test for activity differences.

- Salt Form Variations : Compare hydrochloride with other salts (e.g., sulfate) to assess solubility and bioavailability.

Case studies show that 2-fluoro analogs exhibit improved blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.